PON1 Inhibition: Bromo vs. Chloro Analog Potency
In a direct comparative study of 17 methyl benzoate derivatives, methyl 4-amino-2-bromobenzoate (Compound 10) demonstrated the most potent inhibition of Paraoxonase 1 (PON1) with a KI value of 25.10 ± 4.73 μM, outperforming its direct chloro analog methyl 4-amino-2-chlorobenzoate (Compound 7) which exhibited a KI of 38.10 ± 7.14 μM [1].
| Evidence Dimension | Enzyme inhibition constant (KI) |
|---|---|
| Target Compound Data | 25.10 ± 4.73 μM |
| Comparator Or Baseline | Methyl 4-amino-2-chlorobenzoate: 38.10 ± 7.14 μM |
| Quantified Difference | 1.52-fold more potent (bromo vs. chloro) |
| Conditions | In vitro PON1 enzyme inhibition assay; KI values determined from activity measurements; human PON1 enzyme |
Why This Matters
This quantifiable potency difference supports selection of the bromo derivative over the chloro analog for research programs targeting PON1 modulation, where the 1.52-fold improvement may influence SAR decisions and lead optimization.
- [1] Yararli, K., Ozer, E. B., Bayindir, S., Caglayan, C., Turkes, C., & Beydemir, S. (2022). Methyl benzoate derivatives: in vitro Paraoxonase 1 inhibition and in silico studies. Journal of Biochemical and Molecular Toxicology, 36(10), e23152. View Source
